ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings including a phenyl ring, a pyrrole ring, and a 1,2,4-triazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of such a compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .
Scientific Research Applications
Chemical Synthesis and Transformations : The compound is involved in chemical reactions such as conversion into different forms for specific uses. For example, ethyl benzoate thiocarbohydrazone, related to the compound, is used to synthesize 3-phenyl-4-amino-1, 2,4-triazoline-5-thione and 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide, indicating its role in complex chemical transformations (Postovskii, Ershov, Sidorov & Serebryakova, 1977).
Asymmetric Synthesis for Alkaloid Synthesis : The compound or its derivatives can be involved in asymmetric intramolecular Michael reactions, leading to the synthesis of complex organic structures like pyrrolidine and piperidine derivatives. These are used as chiral building blocks in alkaloid synthesis, showing its application in creating stereochemically complex natural compounds (Hirai, Terada, Yamazaki & Momose, 1992).
Antimicrobial Agent Synthesis : Ethyl benzoate derivatives have been investigated for their potential as antimicrobial agents. The compound’s derivatives have been explored for their effectiveness against various bacterial and fungal species, indicating its potential in the field of antimicrobial drug development (Desai, Shihora & Moradia, 2007).
Metal-Free Synthesis of Pyrrole Derivatives : In green chemistry, the compound is used in metal-free synthesis processes. For instance, it contributes to the synthesis of polysubstituted pyrrole derivatives, highlighting its role in eco-friendly chemical synthesis methods (Kumar, Rāmānand & Tadigoppula, 2017).
Molecular Docking and Spectral Analysis : The compound has been studied for its interactions with biological molecules through molecular docking studies. This can reveal its potential binding sites and biological activity, providing insights into drug design and bioactive compound synthesis (El-Azab et al., 2016).
Synthesis of Novel Antifungal Compounds : Derivatives of the compound have been synthesized and evaluated for antifungal activity. This indicates its potential use in developing new antifungal agents, particularly in the pharmaceutical industry (Ergenç, Salman, Gürsoy & Bankaoğlu, 1990).
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, including oral bioavailability, distribution in various tissues, metabolism by various enzymes, and excretion through various routes .
Result of Action
Similar compounds have been reported to have various effects, including inhibition of cell growth, induction of cell death, modulation of cellular signaling, and alteration of cellular metabolism .
Action Environment
Similar compounds have been reported to be affected by various environmental factors, including ph, temperature, presence of other compounds, and cellular environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-2-31-22(30)18-12-6-7-13-19(18)24-20(29)16-32-23-26-25-21(17-10-4-3-5-11-17)28(23)27-14-8-9-15-27/h3-15H,2,16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFXOKFYQRXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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